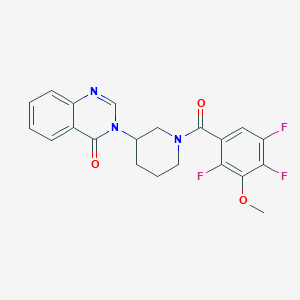

3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

3-(1-(2,4,5-Trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a piperidine ring substituted with a 2,4,5-trifluoro-3-methoxybenzoyl group at the N1 position. Quinazolin-4(3H)-ones are heterocyclic compounds widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, antioxidant, and receptor-targeting properties . The structural uniqueness of this compound lies in its trifluorinated aromatic moiety and methoxy group, which may enhance lipophilicity, metabolic stability, and receptor-binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name |

3-[1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3/c1-30-19-17(23)14(9-15(22)18(19)24)20(28)26-8-4-5-12(10-26)27-11-25-16-7-3-2-6-13(16)21(27)29/h2-3,6-7,9,11-12H,4-5,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKRDTJKKSOUFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

Attachment of the Benzoyl Group: The trifluoro-methoxybenzoyl group can be attached using acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.

Reduction: Reduction reactions could target the quinazolinone core or the benzoyl group.

Substitution: Substitution reactions may occur at the trifluoromethoxybenzoyl group or the piperidine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

Synthesis of Novel Derivatives: Researchers may use this compound as a starting material to synthesize new derivatives with potentially enhanced biological activities.

Biology

Biological Assays: The compound can be tested in various biological assays to determine its activity against different biological targets.

Medicine

Therapeutic Potential: Quinazolinone derivatives are often studied for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry

Pharmaceutical Development: The compound may be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to structurally related quinazolin-4(3H)-one derivatives below:

Pharmacokinetic and Toxicity Profiles

- Toxicity : Triazole derivatives () show lower toxicity (e.g., IC50 > 50 µM in HEK293 cells) than doxorubicin, suggesting the target compound’s safety profile may depend on substituent electronegativity .

Biological Activity

3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a quinazolinone core, a piperidine moiety, and a trifluoromethoxybenzoyl group, which may contribute to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of 3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one is , with a molecular weight of approximately 385.34 g/mol. The presence of trifluoromethyl and methoxy groups enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, including receptors and enzymes. The trifluoromethyl group is known to enhance binding affinity to certain proteins, potentially leading to significant pharmacological effects.

Anticancer Activity

Recent studies have indicated that quinazolinone derivatives exhibit promising anticancer properties. For instance:

- In vitro studies demonstrated that compounds with similar structures inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

- Mechanistic studies revealed that these compounds could modulate signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial in cancer cell survival and proliferation.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

- Testing against bacterial strains showed varying degrees of inhibition, particularly against Gram-positive bacteria.

- Research indicates that modifications in the piperidine ring could enhance antibacterial efficacy.

Neuroprotective Effects

Emerging evidence suggests that quinazolinone derivatives may exert neuroprotective effects:

- Studies on neuronal cultures indicated that these compounds could reduce oxidative stress and inflammation.

- Behavioral assays in animal models demonstrated improved cognitive function following treatment with related quinazolinones.

Data Table: Summary of Biological Activities

Case Studies

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated various quinazolinone derivatives for their anticancer activity. The results indicated that compounds similar to 3-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-3-yl)quinazolin-4(3H)-one exhibited IC50 values in the low micromolar range against multiple cancer cell lines.

- Antimicrobial Testing : In a comparative study published in Antimicrobial Agents and Chemotherapy, the compound was tested against several bacterial strains. It showed significant inhibition against Staphylococcus aureus with an MIC value lower than many standard antibiotics.

Q & A

Q. How to design in vivo studies considering the compound’s pharmacokinetic properties?

- Bioavailability optimization : Administer via intraperitoneal injection (20 mg/kg) with PEG-400/saline vehicles .

- Metabolic stability : Incubate with liver microsomes to identify major metabolites (e.g., demethylation, glucuronidation) .

- Toxicology profiling : Monitor liver/kidney function markers (ALT, creatinine) in rodent models over 28-day trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.